

An In-depth Technical Guide to the Synthesis and Purification of Bilaid B1

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Compound of Interest

Compound Name: *Bilaid B1*

Cat. No.: *B3025831*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of **Bilaid B1**, a tetrapeptide with the sequence L-phenylalanyl-D-valyl-L-valyl-D-tyrosinamide. The synthesis is based on the well-established principles of Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry, followed by purification utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended to equip researchers and professionals in drug development with the necessary details to reproduce these methods.

Synthesis of Bilaid B1 via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Bilaid B1** is most efficiently achieved through a stepwise solid-phase approach. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is employed for the temporary protection of the α -amino group and permanent protection of reactive side chains, respectively.

Materials and Reagents

The following table summarizes the key reagents and their specifications required for the synthesis of **Bilaid B1**.

Reagent/Material	Specification	Purpose
Rink Amide Resin	100-200 mesh, 0.5-1.0 mmol/g substitution	Solid support for peptide synthesis, yields a C-terminal amide.
Fmoc-D-Tyr(tBu)-OH	>98% purity	First amino acid to be coupled to the resin.
Fmoc-L-Val-OH	>98% purity	Second amino acid in the sequence.
Fmoc-D-Val-OH	>98% purity	Third amino acid in the sequence.
Fmoc-L-Phe-OH	>98% purity	N-terminal amino acid.
HBTU	>99% purity	Coupling reagent for peptide bond formation.
DIPEA	Reagent grade	Base for activation of amino acids.
Piperidine	Reagent grade	For removal of the Fmoc protecting group.
DMF	Anhydrous, peptide synthesis grade	Primary solvent for washing and reactions.
DCM	Anhydrous, peptide synthesis grade	Solvent for washing.
TFA	Reagent grade	For cleavage of the peptide from the resin.
TIS	Reagent grade	Scavenger to prevent side reactions during cleavage.
Water	Deionized	Component of the cleavage cocktail.

Experimental Protocol: SPPS of Bilaid B1

The synthesis is performed in a specialized peptide synthesis vessel with agitation. The process consists of repeated cycles of deprotection and coupling.

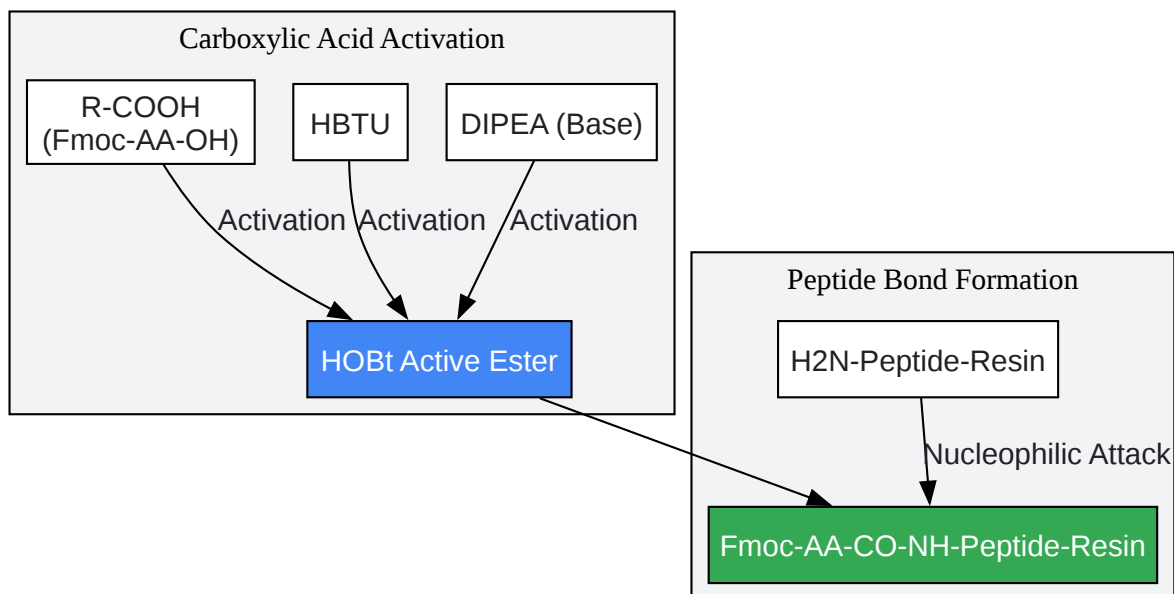
Step 1: Resin Preparation and First Amino Acid Coupling

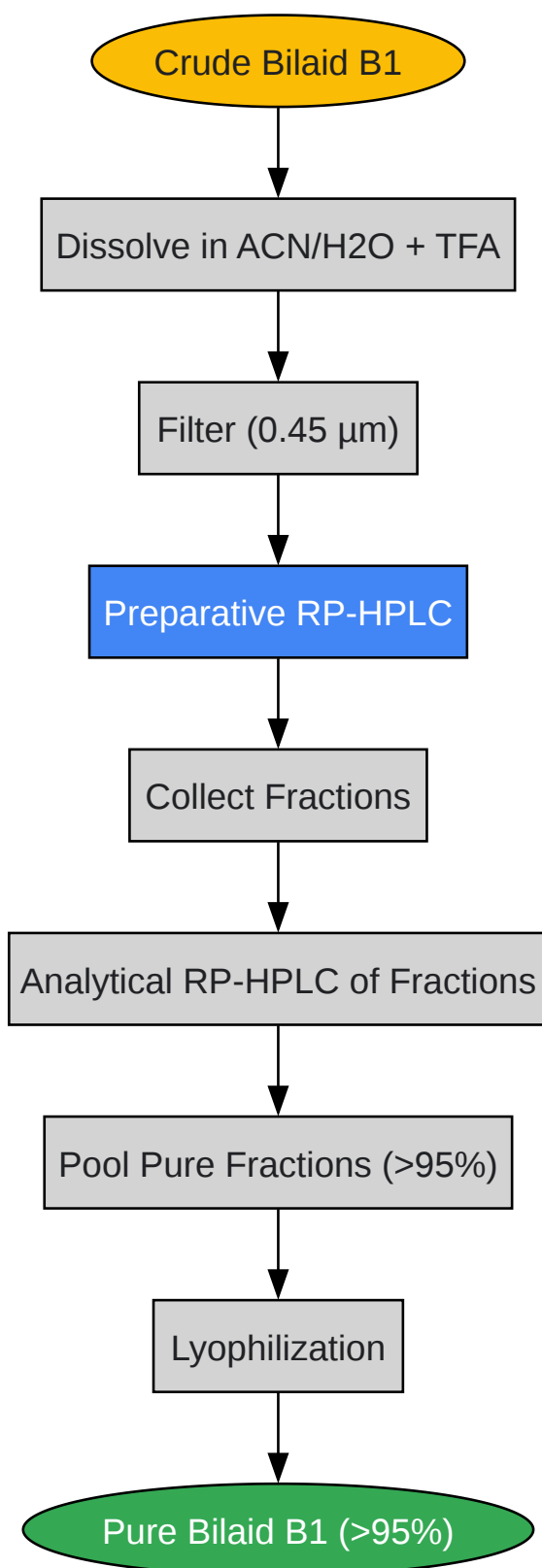
- Swell the Rink Amide resin in Dimethylformamide (DMF) for 1 hour.
- Wash the resin with DMF (3 x volume).
- Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to remove the Fmoc group.
- Wash the resin with DMF (5 x volume) and Dichloromethane (DCM) (3 x volume).
- Coupling: Dissolve Fmoc-D-Tyr(tBu)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add this solution to the resin and agitate for 2 hours.
- Wash the resin with DMF (5 x volume) and DCM (3 x volume) to remove excess reagents.

Step 2: Chain Elongation (Cycles for L-Val, D-Val, L-Phe) Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-L-Val-OH, Fmoc-D-Val-OH, and Fmoc-L-Phe-OH) using the same molar equivalents and reaction times.

Step 3: Cleavage and Deprotection

- After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptidyl-resin with DCM and dry under vacuum.
- Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.^{[1][2]}
- Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir for 2-3 hours at room temperature.^[3]
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding cold diethyl ether.





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